

# A Comparative Guide to ATRN-119: In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical and clinical data available for ATRN-119, a novel macrocyclic Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor. ATRN-119 is currently in development for the treatment of solid tumors, and this document aims to objectively present its performance, supported by available experimental data, in comparison to other ATR inhibitors.

## **Executive Summary**

ATRN-119 is an orally bioavailable, potent, and selective inhibitor of ATR kinase, a critical component of the DNA Damage Response (DDR) pathway.[1] Cancer cells with underlying DDR defects or high levels of replication stress are often highly dependent on the ATR signaling pathway for survival, making it a promising therapeutic target. Preclinical studies have demonstrated the anti-proliferative activity of ATRN-119 in various cancer cell lines and tumor growth inhibition in xenograft models.[1][2] An ongoing Phase 1/2a clinical trial (ABOYA-119; NCT04905914) is evaluating the safety and efficacy of ATRN-119 in patients with advanced solid tumors harboring DDR mutations.[2][3]

### **Data Presentation**

In Vitro Data: Comparative Cellular Activity of ATR Inhibitors



The following table summarizes the in vitro activity of ATRN-119 and other clinical-stage ATR inhibitors across various cancer cell lines.

| Compound                          | Target  | Cell Line                            | Cancer<br>Type | IC50 (nM)                         | Reference |
|-----------------------------------|---------|--------------------------------------|----------------|-----------------------------------|-----------|
| ATRN-119                          | ATR     | Ovarian, Colon, Pancreatic, Prostate | Various        | Data not<br>publicly<br>available | [2][3]    |
| Ceralasertib<br>(AZD6738)         | ATR     | Multiple                             | Various        | 1<br>(biochemical)                | [4]       |
| H23, H460,<br>A549, H358          | Lung    | Not specified                        | [4]            |                                   |           |
| Berzosertib<br>(M6620/VX-<br>970) | ATR     | Multiple                             | Various        | 19<br>(biochemical)               | [5]       |
| Multiple                          | Various | 19 (cellular)                        | [6]            |                                   |           |

Note: Specific IC50 values for ATRN-119 in various cell lines are not yet publicly available in detail. Preclinical data indicates potent anti-proliferative activity.[2][3]

## In Vivo Data: Comparative Xenograft Efficacy of ATR Inhibitors

The table below presents a summary of the in vivo efficacy of ATRN-119 and comparator compounds in preclinical tumor models.



| Compound                          | Animal<br>Model                                   | Tumor Type                                             | Dosing<br>Schedule                              | Outcome                              | Reference |
|-----------------------------------|---------------------------------------------------|--------------------------------------------------------|-------------------------------------------------|--------------------------------------|-----------|
| ATRN-119                          | Xenograft<br>(mice)                               | Colon, Pancreatic, Prostate                            | Daily oral<br>dosing                            | Tumor growth suppression             | [1]       |
| PDX (mice)                        | BRCA2- deficient high-grade serous ovarian cancer | Daily oral dosing (in combination with PARP inhibitor) | Significant<br>tumor<br>reduction               | [1]                                  |           |
| Ceralasertib<br>(AZD6738)         | Xenograft<br>(mice)                               | H460 and<br>H23 (Lung)                                 | 50 mg/kg,<br>p.o.                               | Tumor growth inhibition              | [4]       |
| PDX (mice)                        | Triple-<br>negative<br>breast cancer              | 25 mg/kg (in<br>combination<br>with<br>carboplatin)    | Optimal<br>tumor control                        | [7]                                  |           |
| Berzosertib<br>(M6620/VX-<br>970) | Xenograft<br>(mice)                               | Lung cancer                                            | Single dose<br>12-24h post-<br>chemotherap<br>y | Enhanced<br>efficacy of<br>cisplatin | [5]       |

Note: Quantitative tumor growth inhibition (TGI) percentages for ATRN-119 are not yet detailed in public releases.

# Clinical Data: Preliminary Efficacy of ATRN-119 (ABOYA-119 Trial)

The ongoing Phase 1/2a ABOYA-119 trial is assessing ATRN-119 in patients with advanced solid tumors with DDR mutations.



| Dose Level         | Patient Population       | Best Response                                                             | Reference |
|--------------------|--------------------------|---------------------------------------------------------------------------|-----------|
| 50 mg daily        | Advanced solid tumors    | Stable Disease (1 patient)                                                | [8]       |
| 550 mg twice daily | Advanced solid<br>tumors | Stable Disease with<br>tumor shrinkage (7%,<br>14%, 21% in 3<br>patients) | [9]       |

Note: This data is from an ongoing trial and represents early findings.

# **Experimental Protocols**In Vitro Cell Proliferation Assay

- Cell Lines: A panel of human cancer cell lines with and without known DDR mutations.
- Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of the ATR inhibitor (e.g., ATRN-119, Ceralasertib, Berzosertib) for a specified period (e.g., 72 hours).
- Analysis: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

### In Vivo Xenograft Tumor Model

- Animal Model: Immunocompromised mice (e.g., nude or SCID).
- Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of the mice. For patient-derived xenograft (PDX) models, tumor fragments from a patient are implanted.
- Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. The ATR inhibitor is administered orally or via injection according to a defined schedule.



 Analysis: Tumor volume is measured regularly using calipers. Body weight is monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic markers).

### Phase 1/2a Clinical Trial (ABOYA-119)

- Study Design: Open-label, dose-escalation (Phase 1) and dose-expansion (Phase 2a) study.
   The Phase 1 portion follows a standard 3+3 design to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
- Patient Population: Patients with advanced solid tumors harboring at least one mutation in a predefined panel of DDR-related genes who have failed standard therapies.
- Intervention: Oral administration of ATRN-119 on a continuous daily or twice-daily schedule.
- Primary Objectives: To evaluate the safety, tolerability, and pharmacokinetics of ATRN-119.
- Secondary Objectives: To assess the preliminary anti-tumor activity of ATRN-119.

## **Mandatory Visualization**



#### ATR Signaling Pathway and Inhibition by ATRN-119



Click to download full resolution via product page

Caption: ATRN-119 inhibits the ATR kinase, a key regulator of the DNA damage response.



#### Preclinical to Clinical Workflow for ATRN-119



Click to download full resolution via product page

Caption: The development pathway for ATRN-119 from laboratory studies to clinical trials.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Aprea Therapeutics Announces Dosing of First Patient in Phase 1/2a Clinical Trial of Oral ATR Inhibitor ATRN-119 for the Treatment of Advanced Solid Tumors - HealthCap [healthcap.eu]
- 4. selleckchem.com [selleckchem.com]
- 5. Phase 1 study of the ATR inhibitor berzosertib (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study PMC [pmc.ncbi.nlm.nih.gov]
- 8. RP-3500: A Novel, Potent, and Selective ATR Inhibitor that is Effective in Preclinical Models as a Monotherapy and in Combination with PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. firstwordpharma.com [firstwordpharma.com]
- To cite this document: BenchChem. [A Comparative Guide to ATRN-119: In Vitro and In Vivo Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669122#comparing-in-vitro-and-in-vivo-data-for-ck-119]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com